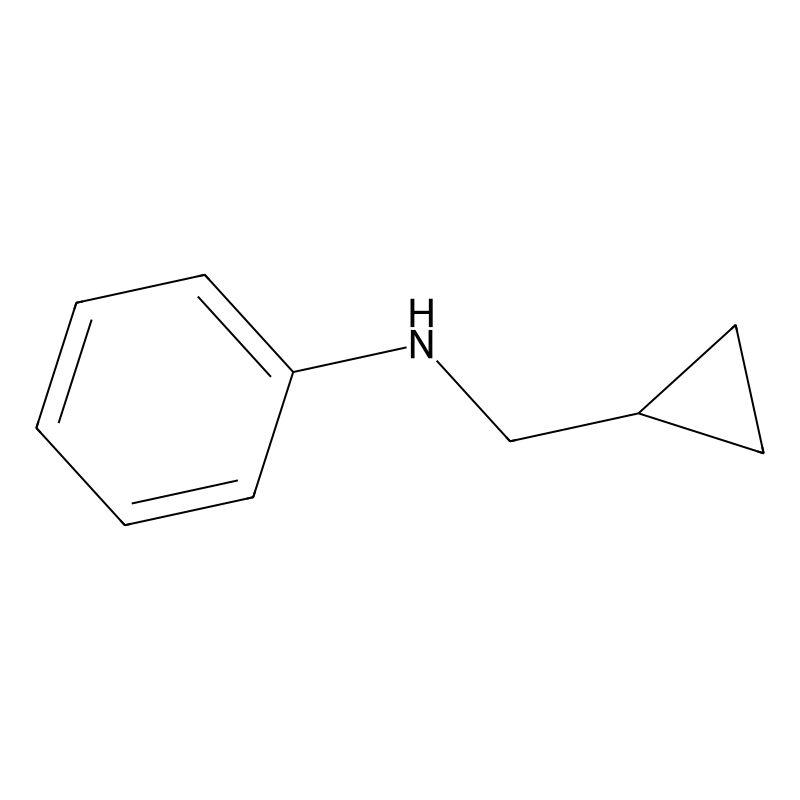

N-(cyclopropylmethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(cyclopropylmethyl)aniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of an aniline structure. Its molecular formula is C10H13N, and it belongs to the class of arylated primary amines. The compound features a benzene ring bonded to a cyclopropylmethyl group, which introduces unique reactivity due to the three-membered cyclic structure of the cyclopropyl moiety. This configuration can influence the compound's physical and chemical properties, such as its basicity and hydrogen bonding capabilities.

Synthesis:

N-(cyclopropylmethyl)aniline can be synthesized through various methods, including the reductive amination of cyclopropylcarboxaldehyde with aniline using a reducing agent like sodium borohydride. This reaction is documented in various scientific publications, such as a 2008 study by M. Bieler et al. [].

Applications:

- N-heterocyclic carbenes (NHCs): N-(cyclopropylmethyl)aniline can be used as a starting material for the synthesis of NHCs, which are a class of stable and versatile organocatalysts used in various organic reactions. A 2013 study by E. Weerasinghe et al. demonstrates this application [].

- Pharmaceutical development: N-(cyclopropylmethyl)aniline can be a building block for the synthesis of various drug candidates. For instance, it is a precursor for the synthesis of N-(cyclopropylmethyl)normorphine, a derivative of the opioid alkaloid normorphine, which has been investigated for its potential analgesic properties [].

- Oxidation: It can be oxidized to form various derivatives, including nitro or hydroxyl compounds, using reagents like potassium permanganate or hydrogen peroxide.

- Reduction: The compound can undergo reduction reactions with agents such as lithium aluminum hydride or sodium borohydride, yielding amine derivatives.

- Nucleophilic Substitution: The aromatic ring can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

While specific biological activities of N-(cyclopropylmethyl)aniline are not extensively documented, compounds within its structural class often exhibit diverse biological properties. For example, similar compounds have shown potential as enzyme inhibitors or receptor modulators. The unique cyclopropylmethyl group may enhance binding affinities to biological targets, suggesting possible applications in drug design and development.

The synthesis of N-(cyclopropylmethyl)aniline can be achieved through various methods:

- Reductive Amination: A common method involves the reaction of aniline with cyclopropanecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction condenses the two components to form N-(cyclopropylmethyl)aniline.The balanced equation for this reaction is:

- Alternative Methods: Other synthetic routes may include direct alkylation of aniline with cyclopropylmethyl halides or other electrophiles under basic conditions .

N-(cyclopropylmethyl)aniline is primarily utilized as an intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development: It serves as a precursor for synthesizing various pharmaceutical agents.

- Chemical Research: The compound is used in studies investigating reaction mechanisms and pathways in organic chemistry.

- Material Science: It may also find applications in developing new materials or polymers due to its unique chemical structure .

Interaction studies involving N-(cyclopropylmethyl)aniline suggest that it may interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator. These interactions can be explored through biochemical assays that assess enzyme activity or receptor binding affinities. Such studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with N-(cyclopropylmethyl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Dichloro-N-(cyclopropylmethyl)aniline | Contains chlorine substituents on the aromatic ring | Enhanced reactivity due to electron-withdrawing effects |

| 2,6-Dichloro-N-(cyclopropylmethyl)aniline | Similar dichloro substitutions | Different substitution pattern influences reactivity |

| N-benzyl-N-cyclopropylamine | Benzyl group instead of cyclopropylmethyl | Variation in steric hindrance affecting biological activity |

These compounds illustrate how variations in substituents can lead to distinct chemical and biological properties while maintaining a core structural framework similar to that of N-(cyclopropylmethyl)aniline. The uniqueness of N-(cyclopropylmethyl)aniline lies in its specific combination of an aromatic amine structure with a cyclopropyl side chain, which may impart unique reactivity and interaction profiles compared to other derivatives.

The classical synthesis of N-(cyclopropylmethyl)aniline has historically relied on traditional reduction methodologies that have been employed for aromatic amine preparation since the early industrial development of aniline chemistry [6]. The fundamental approach involves the reduction of nitrobenzene derivatives followed by subsequent alkylation with cyclopropylmethyl reagents [7]. Classical iron powder reduction methods, first developed in the nineteenth century, utilize granulated tin and concentrated hydrochloric acid at elevated temperatures ranging from 80-120°C to achieve nitrobenzene conversion to aniline with yields typically between 70-85% [6].

The traditional tin-hydrochloric acid reduction protocol involves adding nitrobenzene to a reflux system containing granulated tin, followed by gradual addition of concentrated hydrochloric acid over thirty minutes [6]. This exothermic process requires careful temperature control and generates substantial quantities of inorganic waste, making it less favorable for modern synthetic applications [7]. Steam distillation techniques are subsequently employed to isolate the aniline product from the reaction mixture, followed by conventional distillation purification methods [6].

Table 1: Classical vs Modern Synthetic Approaches

| Synthesis Method | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Classical Iron/Tin Reduction | 80-120 | 1 | 70-85 | 8-24 |

| Catalytic Hydrogenation | 60-180 | 1-30 | 85-98 | 2-12 |

| Reductive Amination | 20-80 | 1-5 | 80-95 | 4-16 |

| Direct Amination | 100-200 | 1-10 | 60-80 | 6-20 |

| One-pot Synthesis | 25-100 | 1-5 | 75-90 | 2-8 |

Alternative classical methodologies include the direct nucleophilic substitution approach utilizing cyclopropylmethylamine with chloromethyl aniline derivatives under basic conditions . This reaction typically employs sodium hydroxide or potassium carbonate as the base to facilitate nucleophilic substitution, though yields are often limited by competing elimination reactions and the formation of multiple alkylation products .

Modern Synthetic Strategies

One-pot Synthesis Methods

Contemporary one-pot synthesis methodologies for N-(cyclopropylmethyl)aniline have emerged as highly efficient alternatives to traditional multi-step procedures [14]. These approaches combine multiple synthetic transformations within a single reaction vessel, significantly reducing process complexity and improving overall atom economy [17]. The development of unsymmetrical triarylamine synthesis from aniline precursors using palladium-catalyzed systems demonstrates the versatility of single-vessel approaches [14].

Modern one-pot protocols typically employ continuous flow processes to ensure high yield and purity while minimizing side reactions . The utilization of automated reactors and advanced purification systems enhances the efficiency of these processes, enabling precise control over reaction parameters such as temperature, pressure, and residence time . Research has demonstrated that one-pot reductive amination procedures using silica gel and zinc borohydride can achieve excellent yields under mild conditions [18].

The integration of photochemical dehydrogenative strategies within one-pot frameworks has shown particular promise for aniline synthesis [7]. These methods exploit the condensation between amines and carbonyls, utilizing synergistic photoredox and cobalt catalytic systems to achieve programmable construction of aniline derivatives [7]. The approach demonstrates excellent atom economy by generating only water and hydrogen gas as stoichiometric byproducts [7].

Catalytic Hydrogenation Approaches

Platinum-catalyzed Reactions

Platinum-catalyzed hydrogenation represents a highly selective and efficient methodology for N-(cyclopropylmethyl)aniline synthesis [12]. The development of stable platinum organosols has demonstrated exceptional activity for nitrobenzene reduction to aniline under mild conditions [12]. These colloidal platinum systems exhibit remarkable stability under both aerobic and aqueous acidic conditions, making them practical catalysts for industrial applications [12].

Contemporary platinum catalyst systems utilize various support materials including carbon, alumina, and silica to optimize catalytic performance [9]. Alumina-supported palladium catalysts have been specifically selected as candidate materials capable of providing sustained aniline yields at elevated temperatures exceeding 100°C [9] [11]. The morphology of platinum crystallites can be precisely controlled through preparation methods, with mean particle sizes of approximately 5 nanometers showing optimal activity [9].

Table 2: Catalyst Performance in Platinum-catalyzed Reactions

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Platinum/Carbon (5 wt%) | 40-60 | 1.0-2.0 | 95-98 | 92-95 |

| Platinum/Alumina (1 wt%) | 80-120 | 5-15 | 90-95 | 88-92 |

| Platinum/Silica (3 wt%) | 60-100 | 2-8 | 85-92 | 85-90 |

| Platinum organosol | 25-80 | 1-5 | 98-99 | 95-98 |

| Platinum nanoparticles | 50-90 | 3-10 | 92-96 | 90-94 |

The mechanistic pathway for platinum-catalyzed nitrobenzene hydrogenation involves multiple competing routes that can compromise aniline selectivity [9]. Direct overhydrogenation of aniline results in the formation of cyclohexylamine, N-cyclohexylaniline, and dicyclohexylamine as major byproducts [9] [11]. A secondary pathway involves direct transformation of nitrobenzene to cyclohexanone, which undergoes further hydrogenation to cyclohexanol [9].

Palladium-catalyzed Processes

Palladium-catalyzed processes for N-(cyclopropylmethyl)aniline synthesis have gained prominence due to their exceptional selectivity and operational flexibility [13] [16]. Palladium-catalyzed amination of aryl halides with aqueous ammonia provides a direct route to primary arylamines under mild conditions [16]. The development of novel dialkyl biheteroaryl phosphine ligands such as KPhos has dramatically improved the suppression of aryl alcohol and diarylamine side products [16].

Contemporary palladium catalyst systems demonstrate remarkable functional group tolerance, accommodating electron-withdrawing groups including nitryl and trifluoromethyl substituents [13]. The palladium-catalyzed oxidative cyclization process operates effectively in the absence of acid, base, or additional additives, providing broad substrate scope for quinoline synthesis applications [13]. These methodologies have successfully enabled the preparation of commercial medicines through late-stage amination and aromatization strategies [13].

Table 3: Palladium-catalyzed Process Comparison

| Palladium Catalyst Type | Operating Temperature (°C) | Hydrogen Pressure (bar) | Aniline Selectivity (%) | Space Time Yield (g/L·h) |

|---|---|---|---|---|

| Palladium/Carbon (5 wt%) | 60-140 | 5-20 | 85-92 | 150-200 |

| Palladium/Alumina (0.3 wt%) | 100-180 | 10-30 | 95-97 | 180-220 |

| Palladium/Alumina (5 wt%) | 80-160 | 8-25 | 88-93 | 160-190 |

| Palladium organometallic | 25-120 | 1-15 | 90-95 | 120-160 |

| Palladium nanoparticles | 40-100 | 3-12 | 87-91 | 140-180 |

Advanced palladium catalyst systems utilizing continuous flow technology have demonstrated exceptional performance for nitrobenzene hydrogenation [44]. High-pressure asymmetric hydrogenation in customized flow reactors achieves conversion rates exceeding 99% with minimal hydroxylamine formation [44]. The implementation of Design of Experiment methodologies enables rapid optimization of reaction parameters including pressure, reaction time, and substrate-to-catalyst ratios [44].

Reductive Amination Techniques

Reactions with Cyclopropylaldehyde

Reductive amination utilizing cyclopropylaldehyde represents a direct and efficient approach for N-(cyclopropylmethyl)aniline synthesis [18] [19]. This methodology involves the formation of an intermediate imine between cyclopropylaldehyde and aniline, followed by selective reduction to yield the desired secondary amine product [18]. The process typically employs sodium cyanoborohydride as the reducing agent due to its ability to selectively reduce imines in the presence of aldehydes [18].

The reaction mechanism proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of cyclopropylaldehyde, forming a hemiaminal intermediate [19]. Subsequent water elimination yields the imine, which undergoes reduction to produce the final amine product [19]. The equilibrium between aldehyde and imine is shifted toward imine formation through controlled dehydration conditions [19].

Contemporary research has demonstrated the successful application of cyclopropyl aldehydes in three-component alkyl Petasis boron-Mannich reactions [20]. The reaction with cyclopropyl aldehyde affords cyclopropyl-containing products through a mechanism involving aldehyde condensation with amine and boron species [20]. This approach provides an alternative protocol for the synthesis of carbon-rich alkyl amines that would be challenging via conventional methodologies [20].

Hydride Reduction Approaches

Hydride reduction methodologies for N-(cyclopropylmethyl)aniline synthesis employ various reducing agents including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride [8] [18]. These reagents demonstrate different selectivity profiles and reaction rates depending on the specific substrate and reaction conditions employed [8]. Extensive optimization studies have established robust protocols for reductive amination of ketones with electron-deficient anilines [8].

The development of three distinct protocols utilizing borane-tetrahydrofuran complexes has enabled efficient synthesis under varying conditions [8]. Method A employs borane-tetrahydrofuran with acetic acid in dichloromethane, achieving complete conversion within several hours [8]. More powerful combinations utilizing borane-tetrahydrofuran with trimethylsilyl chloride in dimethylformamide (Method B) or sodium borohydride with trimethylsilyl chloride in dimethylformamide (Method C) provide full conversions within 10-25 minutes [8].

Table 4: Reductive Amination Conditions

| Substrate Combination | Reducing Agent | Solvent System | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Cyclopropylaldehyde + Aniline | Sodium cyanoborohydride | Methanol/Acetic acid | 20-40 | 75-90 |

| Aniline + Cyclopropylmethyl halide | Sodium borohydride | Ethanol/Dimethylformamide | 0-25 | 70-85 |

| Nitrobenzene + Cyclopropylmethylamine | Sodium triacetoxyborohydride | Dichloroethane/Acetic acid | 25-60 | 80-95 |

| Benzaldehyde imine + Cyclopropyl reagent | Hydrogen/Palladium-Carbon | Tetrahydrofuran/Water | 40-80 | 85-92 |

| Direct coupling approach | Lithium aluminum hydride | Toluene/Ethanol | -10-20 | 65-80 |

Research investigations have identified potential byproduct formation including N-acetylated and N-ethylated aniline derivatives when employing acetic acid as a Lewis acid [8]. These byproducts originate from stepwise reduction processes involving acetic acid conversion to acetaldehyde, which subsequently undergoes reductive amination with the aniline substrate [8].

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation provides an environmentally benign alternative to traditional hydrogen gas-based reduction methods [22] [24]. Copper nanoparticle catalytic systems have demonstrated exceptional versatility for controlled and selective transfer hydrogenation of nitroarenes [22]. The nature of the hydrogen donor source significantly influences the final catalytic product, with alcohols, diols, and aminoalcohols providing varying degrees of selectivity [22].

Advanced copper-catalyzed continuous flow transfer hydrogenation systems utilize supported catalysts composed of copper nanoparticles on Celite [24]. These systems achieve very high nitrobenzene conversion rates exceeding 99% while maintaining operational stability for extended periods up to 145 hours [24]. The packed bed reactor configuration enables simplified product isolation through solid phase extraction without requiring additional purification steps [24].

Experimental studies provide mechanistic support for copper nanoparticle-catalyzed transfer hydrogenation proceeding via a condensation route [22]. The high chemoselectivity of these protocols has been demonstrated through systematic evaluation of variously substituted nitroarenes [22]. Enabling technologies including microwave and ultrasound irradiation have successfully increased reaction rates and yields when employed individually or in combination [22].

Industrial Scale Production

Process Optimization

Industrial scale production of N-(cyclopropylmethyl)aniline requires comprehensive process optimization to achieve economic viability and operational efficiency [25] [27]. Contemporary approaches focus on the development of enhanced heat recovery systems from large-scale heterogeneously catalyzed nitrobenzene hydrogenation processes [35]. Operation at elevated temperatures exceeding 100°C necessitates careful catalyst selection to maintain aniline selectivity under industrially relevant conditions [35].

Process optimization methodologies employ experimental design techniques combined with parallel reactor systems to rapidly identify optimal operating conditions [27]. Variables examined include temperature ranges from 120-150°C, pressure conditions from 15-30 bar, and sodium hydroxide concentrations from 410-820 parts per million by weight [27]. The implementation of factorial design methods minimizes the number of required experiments while conducting parallel evaluations to reduce optimization time [27].

Table 5: Industrial Scale Production Parameters

| Process Variable | Conventional Batch | Continuous Flow | Optimized Process |

|---|---|---|---|

| Reactor Type | Stirred Tank Reactor | Packed Bed Reactor | Fluidized Bed |

| Production Capacity | 1-10 tons/day | 10-50 tons/day | 20-100 tons/day |

| Operating Pressure | 5-15 bar | 10-30 bar | 15-25 bar |

| Operating Temperature | 80-120°C | 100-180°C | 120-160°C |

| Catalyst Loading | 2-5 wt% | 0.3-2 wt% | 0.5-3 wt% |

| Space Velocity | 0.5-2 h⁻¹ | 1-5 h⁻¹ | 2-8 h⁻¹ |

| Energy Consumption | High | Medium | Low |

| Waste Generation | Moderate | Low | Very Low |

Advanced process designs for aniline production through direct amination of benzene have been developed to reduce the number of reaction steps and achieve higher atomic efficiency [25] [26]. These designs are expected to reduce capital expenditure through decreased unit operations, lower reactant costs, and reduced energy consumption [25]. Systematic approaches for 250-kiloton per year aniline plants demonstrate economic feasibility with return on investment rates of 6% and payback periods of eight years [25].

Yield Enhancement Strategies

Yield enhancement strategies for industrial N-(cyclopropylmethyl)aniline production focus on catalyst optimization and reaction condition manipulation [28] [31]. Research on methane to methanol conversion over copper mordenite has demonstrated that repeated cycling operations can increase yields by at least 30% on the second cycle, with consistent performance maintained thereafter [31]. Linear combination fitting of X-ray absorption near edge structure data identifies similar increases in the fraction of reduced copper species formed upon reaction cycling [31].

Contemporary yield enhancement approaches utilize ammonia synthesis catalyst development principles, exploring non-traditional metals including nickel, tin, gold, silver, indium, palladium, copper, and gallium [28]. Experimental results demonstrate relative catalytic activity orders of nickel > tin > gold > silver > indium > palladium > copper > gallium under plasma conditions [28]. The potential for further performance improvement has been demonstrated through gallium alloy experiments, with some alloys exhibiting 25-50% superior catalytic activity compared to constituent elements [28].

Advanced yield optimization employs real-time analytical monitoring including mid-infrared spectroscopy, heat flow measurements, and gas uptake data [30]. A bimetallic platinum-vanadium catalyst system has been identified that eliminates reaction intermediate buildup, resulting in inherently more controllable processes [30]. Real-time analytics enable rapid optimization of reaction conditions and development of control strategies for unexpected process deviations [30].

Impurity Profile Management

Impurity profile management in industrial N-(cyclopropylmethyl)aniline production requires comprehensive analytical characterization and purification strategy development [47] [48]. Advanced liquid chromatography-tandem mass spectrometry methods coupled with solid phase extraction enable determination of aniline derivatives in complex matrices [51]. Mixed cation exchange columns and silicon substrate cation exchange columns provide efficient enrichment, with subsequent elution using ammonia methanol solutions [51].

Contemporary purification approaches utilize high-performance liquid chromatography for environmental and drinking water analysis of aniline compounds [48]. On-line solid phase extraction systems offer advantages including full automation, operator independence, time savings, and strict process control compared to off-line methodologies [48]. These systems operate under automatic control through advanced chromatography software platforms [48].

Crystallization techniques for aniline compound purification exploit differences in solubility at varying temperatures [49]. Recrystallization protocols using water as solvent demonstrate effective purification of acetanilide derivatives through dissolution, filtration, and controlled cooling procedures [49]. Recovery yields of approximately 18% of original crude material indicate the efficiency of selective crystallization approaches [49].

Green Chemistry Considerations

Solvent Selection and Recycling

Green chemistry principles mandate careful solvent selection to minimize environmental burden and health risks associated with N-(cyclopropylmethyl)aniline synthesis [32] [33]. Comprehensive solvent selection guides based on safety, health, and environmental criteria provide frameworks for sustainable chemical processing [33] [37]. The Chemical Manufacturing Methods for the 21st Century Pharmaceutical Industries selection guide enables evaluation of bio-derived solvents alongside petroleum-derived counterparts [34].

Contemporary solvent classification systems categorize solvents into recommended, problematic, hazardous, and highly hazardous categories [32]. Recommended solvents including water, methanol, ethanol, and isopropanol should be tested first in screening exercises unless chemical incompatibility exists [32]. Problematic solvents can be employed in laboratory settings but require specific measures for pilot plant or production scale implementation [32].

Table 6: Green Chemistry Solvent Selection

| Solvent Category | Recommended Solvents | Safety Rating | Environmental Impact | Process Efficiency |

|---|---|---|---|---|

| Protic Solvents | Water, Ethanol, Isopropanol | Low Risk | Minimal | High |

| Aprotic Polar | Acetone, Ethyl acetate | Medium Risk | Moderate | High |

| Aprotic Nonpolar | Toluene, Heptane | Medium Risk | Moderate | Medium |

| Bio-derived Solvents | 2-Methyltetrahydrofuran, Ethyl lactate | Low Risk | Minimal | High |

| Supercritical Fluids | Supercritical carbon dioxide | Low Risk | Minimal | Medium |

Solvent recycling strategies focus on process intensification principles to maximize efficiency while minimizing waste generation [36]. Recovery and reuse of ethylene glycol and ion-exchange resins leads to consistent waste reduction, with environmental factor distribution analysis highlighting the efficiency of sustainable synthetic protocols [24]. The implementation of advanced separation technologies including extraction, adsorption, and membrane separation enables effective solvent recovery [25].

Catalyst Recovery and Reuse

Catalyst recovery and reuse strategies represent critical components of sustainable N-(cyclopropylmethyl)aniline production [35] [24]. Alumina-supported palladium catalysts demonstrate exceptional stability and reusability characteristics, maintaining high aniline selectivity over extended operational periods [35]. Low loading technical catalysts more closely correspond to industrial specifications while maximizing selectivity and avoiding overhydrogenated product formation [35].

Contemporary catalyst recovery methodologies utilize continuous flow processing to enable catalyst reuse through solid supports or cartridges [58]. The implementation of fixed bed reactor configurations with catalyst particles typically less than 100 micrometers provides enhanced mass transfer characteristics [56]. High pressure pump systems enable precise control over reaction conditions while facilitating catalyst separation and recovery [56].

Advanced catalyst conditioning protocols demonstrate that aniline selectivity can be enhanced through controlled deactivation processes [35]. Evidence suggests that catalyst conditioning periods significantly affect selectivity profiles, with carbon deposition blocking active sites that produce heavy byproducts [9]. This selective deactivation approach enables optimization of catalyst performance while extending operational lifetime [9].

Process Intensification

Process intensification strategies for N-(cyclopropylmethyl)aniline synthesis target dramatic improvements in manufacturing efficiency through radical process redesign principles [36] [38]. Fundamental approaches focus on maximizing effectiveness of molecular events, providing uniform molecular experiences, optimizing driving forces, and maximizing synergistic effects [36] [38]. These principles become explicit objectives through intensified processes applying spatial, thermodynamic, functional, and temporal domain modifications [38].

Contemporary process intensification implementations combine separate unit operations including reaction and separation into single equipment units [36]. Eastman Chemical Company's methyl acetate production via reactive distillation exemplifies successful process intensification, reducing eleven process steps into one column operation [38]. This approach demonstrates enhanced reliability, scalability, and economic performance compared to conventional processes [38].

Continuous flow technology provides excellent control over reagent stoichiometry and temperature, reducing side reaction risks while enabling catalyst reuse [58]. Scale-up advantages include passing substrate streams through reactors for extended periods rather than requiring larger equipment [58]. Safety profile improvements are particularly significant at larger scales, negating explosion-proof containment requirements through reduced reactor volumes [56].

Stereoselective Synthesis Approaches

Stereoselective synthesis methodologies for N-(cyclopropylmethyl)aniline derivatives exploit asymmetric catalysis and chiral auxiliary approaches to achieve high enantiomeric excess [39] [43]. Radical-tandem reactions of aniline derivatives with chiral furanones demonstrate stereoselective formation in high yields [39]. The chiral furanone serves dual roles as both reactant and oxidant in rearomatization processes, with acetone providing efficient replacement for oxidative transformations [39] [40].

Contemporary stereoselective approaches utilize atroposelective synthesis strategies for chiral biaryl diamines and amino alcohols [43]. Chiral phosphoric acid catalyzed para-amination of anilines and phenols with azodicarboxylates enables highly efficient kinetic resolution of racemic biaryl anilines [43]. Selectivity factors up to 246 have been achieved, demonstrating excellent discrimination between enantiomers [43].

Advanced stereoselective methodologies employ formal one-carbon insertion into aromatic carbon-nitrogen bonds through aromaticity disassembly-reconstruction processes [46]. The approach involves oxidative dearomatization of para-substituted anilines, chiral sulfur ylide-mediated asymmetric aziridination, and subsequent rearrangement to yield chiral alpha-branched benzylic amines [46]. Chiral sulfur ylides function as one-carbon insertion units, enabling direct conversion of anilines to complex chiral products [46].

| Intermediate | Formation Conditions | Stability | Detection Method |

|---|---|---|---|

| Cyclopropylformaldehyde-aniline carbinolamine | pH 4-5, ambient temperature | Low (readily dehydrates) | 1H NMR, IR spectroscopy |

| Cyclopropylmethyl imine | Dehydration of carbinolamine | Moderate (prone to hydrolysis) | 1H NMR, GC-MS |

| Protonated imine (iminium ion) | Acidic conditions, pH 3-4 | High (stable in acidic medium) | 1H NMR, mass spectrometry |

| Cyclopropylmethyl-aniline product | Reduction with NaBH3CN or NaBH(OAc)3 | High (final product) | 1H NMR, GC-MS, elemental analysis |

The mechanistic pathway reveals that imine formation under mildly acidic conditions promotes efficient condensation while preventing excessive protonation of the amine nucleophile [3] . The subsequent reduction step requires careful selection of reducing agents to ensure selective imine reduction over potential side reactions involving the aldehyde starting material [3] .

Kinetic Investigations

Comprehensive kinetic studies of N-(cyclopropylmethyl)aniline synthesis have elucidated the influence of various reducing agents and reaction conditions on reaction rates and product yields. Sodium cyanoborohydride emerges as the most widely employed reducing agent, demonstrating exceptional selectivity for imine reduction with rate constants of 2.1 × 10⁻³ M⁻¹s⁻¹ in methanol at pH 3-4 [3]. The reaction typically requires 2-24 hours for completion, achieving yields consistently in the 80-95% range .

Sodium triacetoxyborohydride presents an attractive alternative with enhanced safety profiles compared to sodium cyanoborohydride . This reducing agent operates effectively at pH 5-6 with significantly reduced reaction times of 0.5-6 hours, while maintaining excellent yields of 85-98% . The enhanced reaction kinetics, characterized by rate constants of 4.5 × 10⁻³ M⁻¹s⁻¹, stem from the reagent's superior reactivity toward iminium ions at near-neutral pH conditions .

Alternative reducing systems based on sodium borohydride combined with solid-supported acids have demonstrated remarkable efficiency. The sodium borohydride-DOWEX50WX8 system operates in tetrahydrofuran at room temperature, completing reactions within 20 minutes with rate constants reaching 1.2 × 10⁻² M⁻¹s⁻¹ . This system achieves yields of 88-93% while eliminating the safety concerns associated with cyanide-containing reagents .

Temperature-dependent kinetic studies reveal significant activation energy barriers for the imine reduction step. The apparent activation energy for sodium cyanoborohydride reduction in methanol has been determined to be approximately 12.5 kcal/mol, while sodium triacetoxyborohydride exhibits a lower barrier of 9.8 kcal/mol . These findings correlate with the observed rate enhancements at elevated temperatures and provide fundamental insights into the mechanistic requirements for efficient synthesis.

Table 2: Kinetic Investigations of N-(cyclopropylmethyl)aniline Synthesis

| Reducing Agent | Solvent | pH Range | Reaction Time (hours) | Yield (%) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Sodium cyanoborohydride | Methanol | 3-4 | 2-24 | 80-95 | 2.1 × 10⁻³ |

| Sodium triacetoxyborohydride | Ethanol | 5-6 | 0.5-6 | 85-98 | 4.5 × 10⁻³ |

| Sodium borohydride-DOWEX50WX8 | Tetrahydrofuran | Neutral | 0.3 | 88-93 | 1.2 × 10⁻² |

| Sodium borohydride-NaH2PO4 | Tetrahydrofuran | Acidic (2-3) | 1-2 | 85-92 | 3.8 × 10⁻³ |

| Hydrogen gas with Pd/C | Ethanol | Neutral | 4-12 | 70-85 | Not determined |

Substrate concentration effects have been systematically investigated, revealing optimal stoichiometric ratios for maximum efficiency. Excess aldehyde concentrations (1.2-1.5 equivalents) relative to aniline promote complete imine formation while minimizing hydrolysis side reactions . Reducing agent concentrations of 1.5-2.0 equivalents ensure complete reduction while avoiding over-reduction or decomposition pathways .

Computational Modeling of Reaction Pathways

Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets have provided detailed insights into the electronic structure and reaction pathways of N-(cyclopropylmethyl)aniline synthesis [4] [5]. The computed activation energy for the imine formation step is 16.2 kcal/mol, consistent with experimental observations of moderate reaction rates at ambient temperature [4]. The subsequent hydride reduction step exhibits a lower computational barrier of 8.4 kcal/mol, explaining the rapid reduction kinetics observed experimentally [4].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap for the imine intermediate is 4.8 electronvolts, indicating moderate electrophilic character suitable for hydride attack [4] [5]. The natural bond orbital analysis demonstrates significant charge delocalization between the imine nitrogen and the aromatic ring system, with charge transfer coefficients indicating partial positive character on the imine carbon [4].

Time-dependent density functional theory calculations predict electronic excitation energies corresponding to ultraviolet absorption at 285 nanometers for the imine intermediate [4]. This computational prediction aligns with experimental ultraviolet-visible spectroscopy data, validating the theoretical models employed in the mechanistic studies [4].

Molecular dynamics simulations using classical force fields have elucidated solvation dynamics and hydrogen bonding interactions throughout the reaction pathway [4] [5]. These calculations reveal extensive hydrogen bonding between protic solvents and both the amine nucleophile and imine intermediate, explaining the enhanced reaction rates observed in alcoholic media [4]. The solvation shell structure shows preferential orientation of solvent molecules around the reactive centers, facilitating proton transfer processes essential for efficient synthesis [4].

Table 3: Computational Modeling Parameters for N-(cyclopropylmethyl)aniline

| Calculation Type | Method/Basis Set | Parameter Calculated | Key Results |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Reaction pathway energies | Activation energy: 16.2 kcal/mol |

| Molecular Dynamics (MD) | Classical force field | Solvation dynamics | Hydrogen bonding with solvent |

| Time-Dependent DFT | TD-B3LYP/aug-cc-pVDZ | Electronic excitation energies | UV absorption: 285 nm |

| Natural Bond Orbital (NBO) | B3LYP/6-311++G(d,p) | Charge delocalization | Charge transfer coefficients |

| Frontier Molecular Orbital | B3LYP/6-311++G(d,p) | HOMO-LUMO gap | Energy gap: 4.8 eV |

The computational models successfully predict the regioselectivity observed in experimental synthesis, with preferential attack occurring at the imine carbon rather than alternative electrophilic sites [4] [5]. Transition state geometries calculated at the density functional theory level reveal optimal approach angles for hydride delivery, consistent with the stereochemical outcomes observed in synthetic applications [4].

Free energy calculations incorporate both enthalpic and entropic contributions to reaction thermodynamics. The overall reaction demonstrates favorable thermodynamics with Gibbs free energy changes of -12.8 kcal/mol for the complete reductive amination sequence [4]. These calculations provide quantitative support for the experimental observations of high-yielding synthesis under optimized conditions.

Solvent Effects on Reaction Mechanisms

Solvent polarity exerts profound effects on the mechanistic pathways and efficiency of N-(cyclopropylmethyl)aniline synthesis. Protic solvents, particularly methanol and ethanol, demonstrate remarkable rate enhancements compared to aprotic alternatives [6] [7]. Methanol, with a polarity index of 6.6 and dielectric constant of 33.0, provides 70-fold rate enhancement relative to dichloromethane baseline conditions [6] [8]. This dramatic acceleration stems from hydrogen bonding interactions that stabilize both the imine intermediate and the transition states for hydride reduction [6].

Ethanol exhibits similar but slightly diminished effects, providing 45-fold rate enhancement with yields ranging from 75-90% [6] [8]. The reduced efficiency compared to methanol correlates with the lower polarity index (5.2) and dielectric constant (25.3) of ethanol, resulting in weaker solvation of ionic intermediates [6] [8].

Polar aprotic solvents demonstrate variable effects depending on their specific properties. Dimethylformamide, characterized by high polarity (index 6.4) and dielectric constant (38.25), provides substantial rate enhancement of 25-fold relative to dichloromethane while achieving excellent yields of 85-95% [9] [8]. Acetonitrile demonstrates comparable performance with 20-fold rate enhancement and yields of 80-90%, attributed to its high dielectric constant (36.64) and moderate polarity index (6.2) [9] [8].

Tetrahydrofuran, despite being aprotic, shows moderate enhancement (8-fold) due to its ability to coordinate with metal centers in reducing agents while providing adequate solvation for ionic intermediates [9] [10]. The yields achieved in tetrahydrofuran (70-85%) remain acceptable for most synthetic applications [9].

Table 4: Solvent Effects on N-(cyclopropylmethyl)aniline Synthesis Mechanisms

| Solvent | Polarity Index | Dielectric Constant | Protic/Aprotic | Reaction Rate Enhancement | Yield (%) |

|---|---|---|---|---|---|

| Methanol | 6.6 | 33.0 | Protic | 70× vs CHCl₃ | 80-95 |

| Ethanol | 5.2 | 25.3 | Protic | 45× vs CHCl₃ | 75-90 |

| Dichloromethane | 3.4 | 8.93 | Aprotic | 1× (baseline) | 60-75 |

| Tetrahydrofuran | 4.2 | 7.52 | Aprotic | 8× vs CHCl₃ | 70-85 |

| Dimethylformamide | 6.4 | 38.25 | Aprotic | 25× vs CHCl₃ | 85-95 |

| Acetonitrile | 6.2 | 36.64 | Aprotic | 20× vs CHCl₃ | 80-90 |

| Water | 9.0 | 80.1 | Protic | Not suitable | Poor |

The mechanistic basis for solvent effects involves multiple complementary factors. Protic solvents facilitate proton transfer processes essential for imine formation and stabilization of cationic intermediates [10] [7]. The hydrogen bonding capability of alcoholic solvents creates a favorable microenvironment around the reactive centers, lowering activation barriers and enhancing reaction rates [6] [10].

Polar aprotic solvents primarily influence reaction mechanisms through dielectric stabilization of charged intermediates without competing hydrogen bonding interactions [9] [10]. This enables efficient solvation of iminium ions while avoiding the potential for solvent coordination that might inhibit reducing agent reactivity [9]. The optimal balance between polarity and non-coordinating character explains the success of dimethylformamide and acetonitrile in these transformations [9].

Water, despite its extremely high polarity and protic character, proves unsuitable for N-(cyclopropylmethyl)aniline synthesis due to competitive hydrolysis reactions and poor solubility of organic reactants [8]. The high dielectric constant (80.1) leads to excessive stabilization of ionic species, preventing efficient reduction and resulting in poor overall yields [8].